2-ethyl-3-methylbenzoic acid
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Description
“3-Methylbenzoic acid” is an aromatic carboxylic acid, with the formula (CH3)C6H4(COOH) . “Ethyl m-toluate”, also known as “3-Methylbenzoic acid ethyl ester”, has a linear formula of CH3C6H4CO2C2H5 .
Synthesis Analysis
While specific synthesis methods for “2-ethyl-3-methylbenzoic acid” are not available, similar compounds like benzamides have been synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .Molecular Structure Analysis
The molecular structure of “3-Methylbenzoic acid” is (CH3)C6H4(COOH) . The molecular structure of “Ethyl m-toluate” is CH3C6H4CO2C2H5 .Physical and Chemical Properties Analysis
The physical and chemical properties of “3-Methylbenzoic acid” include a density of 1.05 g/cm3, a melting point of 111 to 113 °C, and a boiling point of 263 °C . “Ethyl m-toluate” has a density of 1.03 g/mL at 25 °C, a refractive index of 1.506, and a boiling point of 110 °C/20 mmHg .Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis of 2-ethyl-3-methylbenzoic acid can be achieved through a Friedel-Crafts acylation reaction using 2-ethyltoluene and acetyl chloride as starting materials.", "Starting Materials": [ "2-ethyltoluene", "acetyl chloride", "anhydrous aluminum chloride", "dichloromethane", "water" ], "Reaction": [ "1. Dissolve 2-ethyltoluene in dichloromethane and cool the solution to 0°C.", "2. Slowly add anhydrous aluminum chloride to the solution while stirring.", "3. Add acetyl chloride dropwise to the reaction mixture while maintaining the temperature at 0°C.", "4. Stir the reaction mixture at 0°C for 2 hours.", "5. Quench the reaction by adding water and stirring vigorously.", "6. Extract the organic layer with dichloromethane and wash with water.", "7. Dry the organic layer over anhydrous sodium sulfate.", "8. Concentrate the solution under reduced pressure to obtain crude 2-ethyl-3-methylacetophenone.", "9. Dissolve the crude product in ethanol and add sodium hydroxide solution.", "10. Heat the mixture under reflux for 2 hours.", "11. Acidify the reaction mixture with hydrochloric acid and extract with dichloromethane.", "12. Wash the organic layer with water and dry over anhydrous sodium sulfate.", "13. Concentrate the solution under reduced pressure to obtain pure 2-ethyl-3-methylbenzoic acid." ] } | |
CAS No. |
55262-21-0 |
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.2 |
Purity |
95 |
Origin of Product |
United States |
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